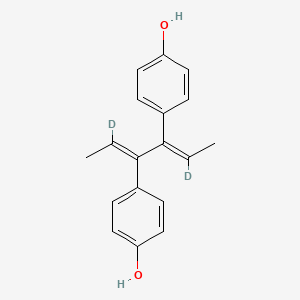
Dienestrol-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dienestrol-d2 is a deuterium-labeled synthetic non-steroidal estrogen. It is structurally similar to dienestrol, with the addition of deuterium atoms. Dienestrol itself is used to treat conditions such as atrophic vaginitis and kraurosis vulvae . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
準備方法
Synthetic Routes and Reaction Conditions
Dienestrol-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the dienestrol molecule. The process typically involves the selective replacement of hydrogen atoms with deuterium atoms in the chemical structure of dienestrol . This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully monitored to maintain the integrity of the deuterium labeling .
化学反応の分析
Types of Reactions
Dienestrol-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound epoxides, while reduction can produce this compound alcohols .
科学的研究の応用
Dienestrol-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in research related to estrogen receptors and hormone-related diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
作用機序
Dienestrol-d2, like dienestrol, acts as an estrogen receptor agonist. It passively diffuses into target cells and interacts with estrogen receptors. The complex then enters the cell nucleus and binds to DNA, initiating or enhancing gene transcription and protein synthesis . This mechanism is similar to that of natural estrogens, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Dienestrol: The non-deuterated form of dienestrol-d2.
Diethylstilbestrol: Another synthetic non-steroidal estrogen with similar therapeutic uses.
Hexestrol: A synthetic estrogen with structural similarities to dienestrol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
特性
分子式 |
C18H18O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |
InChIキー |
NFDFQCUYFHCNBW-IIHYDLBGSA-N |
異性体SMILES |
[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |
正規SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


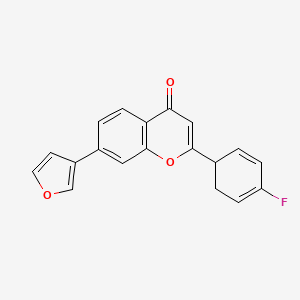
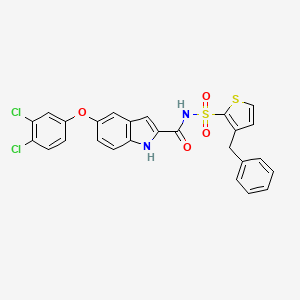

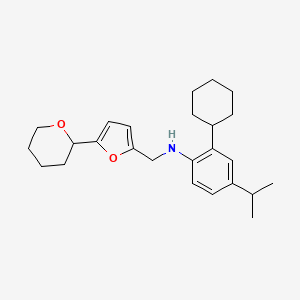
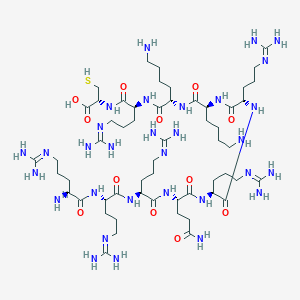
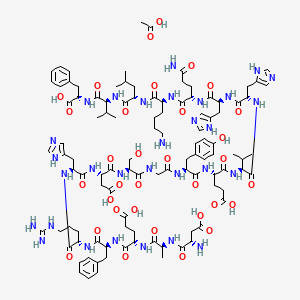


![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
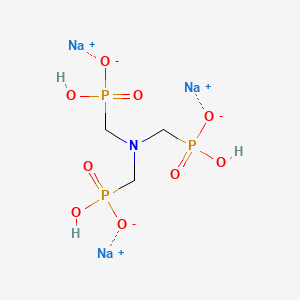
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

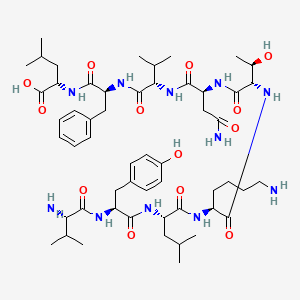
![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
